molecular formula C32H42O16 B1224321 Bruceoside B

Bruceoside B

Cat. No.: B1224321
M. Wt: 682.7 g/mol
InChI Key: JMEAKUYWADWLJX-PKMWWCJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceoside B is a quassinoid glycoside compound isolated from the seeds of Brucea javanica, a plant known for its medicinal properties. This compound is part of a larger family of quassinoids, which are known for their bitter taste and significant biological activities, including antitumor, antimalarial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bruceoside B is typically isolated from the seeds of Brucea javanica through a series of extraction and purification processes. The seeds are first dried and ground into a powder, which is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Brucea javanica plants, followed by the extraction and purification processes mentioned above. The use of advanced chromatographic techniques ensures the efficient isolation of this compound in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Bruceoside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with enhanced biological activity .

Scientific Research Applications

Bruceoside B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Bruceoside B exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound induces apoptosis and reduces the production of pro-inflammatory cytokines .

Properties

Molecular Formula

C32H42O16

Molecular Weight

682.7 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C32H42O16/c1-11(2)6-17(35)47-23-25-31-10-44-32(25,29(42)43-5)26(40)21(39)24(31)30(4)8-14(34)22(12(3)13(30)7-16(31)46-27(23)41)48-28-20(38)19(37)18(36)15(9-33)45-28/h6,13,15-16,18-21,23-26,28,33,36-40H,7-10H2,1-5H3/t13-,15+,16+,18+,19-,20+,21+,23+,24+,25+,26-,28-,30-,31+,32-/m0/s1

InChI Key

JMEAKUYWADWLJX-PKMWWCJOSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

bruceoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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